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Introduction

Vepdegestrant (also known as ARV-471) is a pioneering investigational oral therapeutic agent
that has emerged as a potent and selective degrader of the estrogen receptor (ER).[1][2][3] It
belongs to a novel class of drugs called PROteolysis TArgeting Chimeras (PROTACS).[1][3]
This technical guide provides an in-depth overview of the molecular structure, physicochemical
properties, mechanism of action, and preclinical and clinical data of Vepdegestrant, designed
for professionals in the field of drug discovery and development.

Molecular Structure and Physicochemical
Properties

Vepdegestrant is a hetero-bifunctional molecule meticulously designed to harness the cell's
natural protein disposal system. It comprises three key components: a ligand that binds to the
estrogen receptor, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a linker
connecting these two moieties.

Table 1: Chemical Identifiers of Vepdegestrant
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Identifier Value
(3S)-3-[6-[4-[[1-[4-[(1R,2S)-6-Hydroxy-2-phenyl-
1,2,3,4-tetrahydronaphthalen-1-

IUPAC Name

yllphenyl]piperidin-4-yllmethyl]piperazin-1-yl]-3-
0xo-1H-isoindol-2-yl]piperidine-2,6-dione

SMILES String

C1CC2=C(C=CC(=C2)0)--INVALID-LINK--
C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CCB)
C7=CC8=C(C=C7)C(=O)N(C8)
[C@H]9CCC(=0)NC9=0

CAS Number

2229711-68-4

Molecular Formula

C45H49N504

ble 2: Physicochemical ies of Vend

Property Value
Molecular Weight 723.918 g-mol-1
XLogP3 7.16

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 8

Rotatable Bonds 7

Topological Polar Surface Area 96.43 A2

Solubility DMSO: 100 mg/mL (138.14 mM)
Oral Bioavailability (Mice) 17.91%
Oral Bioavailability (Rats) 24.12%

Mechanism of Action: A PROTAC-Mediated

Degradation
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Vepdegestrant operates through a unique mechanism of action distinct from traditional ER
inhibitors. As a PROTAC, it facilitates the formation of a ternary complex between the ER and
the E3 ubiquitin ligase Cereblon. This proximity triggers the ubiquitination of the ER, marking it
for degradation by the proteasome. This process effectively eliminates the ER protein from the
cell, thereby abrogating ER-mediated signaling pathways that drive the proliferation of ER-

positive breast cancer cells.
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Figure 1. Mechanism of Action of Vepdegestrant.

Preclinical Efficacy

Vepdegestrant has demonstrated potent and robust ER degradation and anti-tumor activity in a
variety of preclinical models of ER+ breast cancer, including those with ESR1 mutations that
confer resistance to standard endocrine therapies.

ble 3- In Vi ity of I

Parameter Cell Line Value
ER Binding Affinity (Ki) Recombinant ER 0.28 nM
ER Binding Affinity (IC50) Recombinant ER 0.99 nM
ER Degradation (DC50) MCF-7 ~1-2 nM
ER Degradation (DC50) T47D ~2nM
Maximal ER Degradation

MCF-7 >90%
(Dmax)
Cell Proliferation Inhibition

MCF-7 (WT ER) 3.3nM
(GI50)
Cell Proliferation Inhibition

T47D (WT ER) 4.5 nM
(GI150)
Cell Proliferation Inhibition

T47D (ERY537S mutant) 8 nM
(GI50)
Cell Proliferation Inhibition

T47D (ERD538G mutant) 5.7 nM

(GI50)

Table 4: In Vivo Antitumor Activity of Vepdegestrant
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Tumor Growth Inhibition

Animal Model Treatment
(TGI)
MCF-7 Orthotopic Xenograft Vepdegestrant (3 mg/kg) 85%
MCF-7 Orthotopic Xenograft Vepdegestrant (10 mg/kg) 98%
MCF-7 Orthotopic Xenograft Vepdegestrant (30 mg/kg) 120%
MCF-7 Orthotopic Xenograft Fulvestrant 31%-80%
ST941/HI PDX (ERY537S ]
Vepdegestrant Tumor Regression
mutant)
ST941/HI/PBR PDX
Vepdegestrant 102%

(Palbociclib-resistant)

Preclinical studies have also shown that Vepdegestrant acts synergistically with CDK4/6
inhibitors (palbociclib, abemaciclib, ribociclib) and PIBK/mTOR pathway inhibitors (alpelisib,
inavolisib, everolimus), leading to enhanced tumor regression.

Clinical Development and Efficacy

Vepdegestrant is currently in late-stage clinical development for the treatment of ER+/HER2-
advanced or metastatic breast cancer. The U.S. Food and Drug Administration (FDA) has
granted it Fast Track designation.

The VERITAC-2 Phase Ill Trial

The pivotal VERITAC-2 (NCT05654623) trial is a randomized, open-label, global study
comparing the efficacy and safety of Vepdegestrant to fulvestrant in patients with ER+/HER2-
advanced breast cancer whose disease progressed after treatment with a CDK4/6 inhibitor and
endocrine therapy.
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Figure 2. VERITAC-2 Phase Il Trial Workflow.

Table 5: Key Efficacy Results from the VERITAC-2 Trial
(ESR1-mutant population)

Hazard Ratio (95%

Endpoint Vepdegestrant Fulvestrant
Cl) I p-value
Median Progression- HR =0.57 (0.42—
) 5.0 months 2.1 months
Free Survival (PFS) 0.77); p < 0.001
o _ OR =2.88 (1.57-
Clinical Benefit Rate )
42.1% 20.2% 5.39); nominal p <
(CBR)
0.001
o OR =5.45 (1.69—
Objective Response ]
18.6% 4.0% 22.73); nominal p =
Rate (ORR)
0.001

Vepdegestrant was generally well-tolerated, with a safety profile consistent with previous
studies. The most common treatment-emergent adverse events were fatigue, increased ALT,
and increased AST.

Pharmacokinetics
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Pharmacokinetic studies in rodents have shown that Vepdegestrant has low-to-moderate
clearance. In a Phase 1 study in Japanese patients with ER+/HER2- advanced breast cancer,
the geometric mean maximum plasma concentration (Cmax) and 24-hour area under the
plasma concentration-time curve (AUC24) after multiple doses of 200 mg once daily were 1056
ng/mL and 18,310 ng-hr/mL, respectively.

Experimental Protocols
In Vitro ER Degradation Assay

Objective: To determine the half-maximal degradation concentration (DC50) of Vepdegestrant.
Methodology:

o Cell Culture: ER-positive breast cancer cell lines (e.g., MCF-7, T47D) are cultured in
appropriate media (e.g., RPMI supplemented with FBS) at 37°C in a humidified incubator
with 5% CO2.

o Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of
Vepdegestrant for a specified duration (e.g., 72 hours).

o Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

o Protein Quantification: The total protein concentration in each lysate is determined using a
suitable method (e.g., BCA assay).

o Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE
and transferred to a membrane. The membrane is then probed with a primary antibody
specific for ERaq, followed by a secondary antibody conjugated to a detectable marker.

o Data Analysis: The intensity of the ERa bands is quantified and normalized to a loading
control (e.g., B-actin). The DC50 value is calculated as the concentration of Vepdegestrant
that results in a 50% reduction in the ERa protein level compared to the vehicle-treated
control.

In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the anti-tumor efficacy of Vepdegestrant in a xenograft model.
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Methodology:
e Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

o Tumor Implantation: ER-positive breast cancer cells (e.g., MCF-7) are implanted
orthotopically into the mammary fat pad of the mice. To support the growth of these
estrogen-dependent tumors, a slow-release estrogen pellet is often implanted
subcutaneously.

e Treatment: Once tumors reach a palpable size, mice are randomized into treatment and
control groups. Vepdegestrant is administered orally, typically once daily, at various dose
levels (e.g., 3, 10, 30 mg/kg). A vehicle control group and a positive control group (e.g.,
fulvestrant) are also included.

e Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using
calipers. Body weight is also monitored to assess toxicity.

o Endpoint: The study is typically terminated after a predefined period (e.g., 28 days) or when
tumors in the control group reach a certain size.

o Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative
to the vehicle control group. At the end of the study, tumors may be excised for
pharmacodynamic analysis, such as measuring the extent of ER degradation by Western
blot.

Conclusion

Vepdegestrant represents a significant advancement in the targeted therapy of ER+ breast
cancer. Its uniqgue PROTAC mechanism of action, leading to the efficient degradation of the
estrogen receptor, offers a promising strategy to overcome resistance to existing endocrine
therapies. Robust preclinical data and compelling results from the Phase Il VERITAC-2 trial
underscore its potential as a best-in-class monotherapy for patients with ER+/HER2-, ESR1-
mutant advanced or metastatic breast cancer. Ongoing and future clinical investigations will
further delineate the role of Vepdegestrant, both as a monotherapy and in combination with
other targeted agents, in the evolving landscape of breast cancer treatment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Vepdegestrant: A Technical Guide to its Molecular
Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12406500#vepdegestrant-molecular-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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